2-Amino-6-methylbenzoic acid

Übersicht

Beschreibung

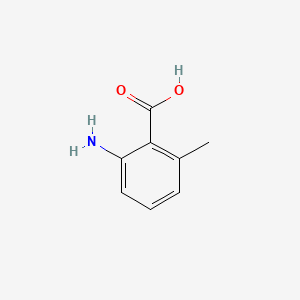

2-Amino-6-methylbenzoic acid is an organic compound with the molecular formula C8H9NO2. It is a derivative of benzoic acid, characterized by the presence of an amino group at the second position and a methyl group at the sixth position on the benzene ring. This compound appears as a white crystalline powder and is slightly soluble in water but more soluble in organic solvents like methanol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-amino-6-methylbenzoic acid involves the reaction of methylbenzoic acid with nitrous acid to form N-nitroso-methylbenzoic acid, which is then reduced to yield the desired product . Another method includes the reaction of methylbenzoic acid with silver nitrite, followed by reduction .

Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of catalysts and controlled reaction conditions ensures efficient production .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert nitro derivatives of this compound back to the amino form.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are often used.

Substitution: Reagents like halogens or sulfonyl chlorides can be used under appropriate conditions.

Major Products:

Oxidation: Quinones and other oxidized products.

Reduction: Amino derivatives.

Substitution: Various substituted benzoic acids.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Role in Drug Synthesis

2-Amino-6-methylbenzoic acid is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. It plays a crucial role in the development of anti-inflammatory and analgesic drugs. The compound's structure allows for modifications that enhance the efficacy and safety profiles of pharmaceutical products .

Case Study: Anti-inflammatory Agents

Research has shown that derivatives of this compound exhibit promising anti-inflammatory properties. For instance, studies indicate that certain synthesized compounds based on this acid can inhibit pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases .

Biochemical Research

Enzyme Activity and Protein Interactions

In biochemical research, this compound is employed to study enzyme activity and protein interactions. It aids researchers in understanding complex biochemical pathways and mechanisms. Its ability to interact with various biomolecules makes it an essential reagent in experimental setups .

Application in Molecular Dynamics

The compound is also used in molecular dynamics simulations to predict the behavior of biological systems under different conditions. This application is crucial for drug design and development processes where understanding molecular interactions is vital .

Dyes and Pigments

Color Stability in Textiles

this compound is applied in the production of dyes, particularly for textiles and plastics. Its chemical properties enhance color stability and vibrancy, making it a valuable additive in dye formulations .

Table: Comparison of Dye Applications

| Application Area | Compound Used | Effect |

|---|---|---|

| Textiles | This compound | Enhances color stability |

| Plastics | This compound | Improves vibrancy |

Food Industry

Flavor Enhancement

In the food industry, this compound acts as a food additive that contributes to flavor enhancement and preservation. It is particularly useful in processed foods where maintaining flavor integrity is critical .

Impact on Food Quality

Research indicates that this compound can improve the sensory attributes of food products through its interaction with other flavor compounds during cooking processes such as the Maillard reaction, which is essential for developing complex flavors .

Analytical Chemistry

Reagent for Detection and Quantification

In analytical chemistry, this compound serves as a reagent in various techniques used for detecting and quantifying other compounds. Its application is vital in quality control processes across multiple industries, including pharmaceuticals and food production .

Case Study: Quality Control

A study demonstrated the effectiveness of using this compound in high-performance liquid chromatography (HPLC) to ensure the purity of pharmaceutical products. The ability to accurately quantify impurities helps maintain regulatory compliance and product safety .

Wirkmechanismus

The mechanism of action of 2-amino-6-methylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, influencing the activity of enzymes or other proteins. This interaction can lead to various biological effects, including antimicrobial activity .

Vergleich Mit ähnlichen Verbindungen

- 2-Amino-5-methylbenzoic acid

- 2-Amino-6-nitrobenzoic acid

- 2-Amino-3-methylbenzoic acid

Comparison: 2-Amino-6-methylbenzoic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to 2-amino-5-methylbenzoic acid, it has different steric and electronic properties, leading to distinct reactivity and applications .

Biologische Aktivität

2-Amino-6-methylbenzoic acid, also known as 6-methylanthranilic acid, is an aromatic amino acid derivative with significant biological activities. This compound has been the focus of various studies due to its potential therapeutic applications, particularly in antimicrobial and anti-inflammatory treatments. This article provides a detailed overview of its biological activity, supported by data tables and relevant research findings.

- Chemical Formula : C₉H₉N₁O₂

- CAS Number : 4389-50-8

- Molecular Weight : 165.17 g/mol

- Solubility : Soluble in methanol; incompatible with strong oxidizing agents and strong acids.

Antimicrobial Activity

Research has demonstrated that this compound exhibits antimicrobial properties against various pathogens. A study evaluated the in vitro antimicrobial efficacy of derivatives synthesized from this compound against both Gram-positive and Gram-negative bacteria as well as fungi.

The study utilized the broth microdilution method for screening, indicating that certain derivatives of this compound are comparable to established antimicrobial agents.

Anti-inflammatory Effects

Another area of interest is the anti-inflammatory potential of this compound. Research involving Schiff bases derived from this compound demonstrated significant inhibition of pro-inflammatory markers such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophage cell lines.

These findings suggest that modifications to the structure of this compound can enhance its anti-inflammatory properties, making it a candidate for further development in therapeutic applications.

Case Studies

-

Synthesis and Evaluation of Antifolate Compounds

A study synthesized a new class of antifolate compounds incorporating the this compound structure. These compounds showed promising dual inhibitory activity against thymidylate synthase (TS) and dihydrofolate reductase (DHFR), crucial enzymes in cancer therapy. -

Anthelmintic Activity

Another research effort focused on the synthesis of benzothiazole derivatives from this compound, which exhibited notable anthelmintic activity against parasitic infections . The compounds were tested in vivo, demonstrating effective reduction in parasite load.

Eigenschaften

IUPAC Name |

2-amino-6-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-5-3-2-4-6(9)7(5)8(10)11/h2-4H,9H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHYVBIXKORFHFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90195979 | |

| Record name | 6-Methylanthranilic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90195979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4389-50-8 | |

| Record name | 6-Methylanthranilic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004389508 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Methylanthranilic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90195979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-6-methylbenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the most efficient method for synthesizing 2-amino-6-methylbenzoic acid?

A: A study [] describes a multi-step synthesis of this compound starting from 2-amino-6-nitroaniline. The process involves diazotization, conversion to cyanide, hydrolysis to the corresponding carboxylic acid, and finally, reduction using sodium sulfide (Na2S). The researchers optimized reaction conditions for each step, achieving a total yield of 38.1%. This method offers a viable route for obtaining the desired compound, although further optimization might be possible.

Q2: Has the sublimation behavior of this compound been studied?

A: Yes, researchers have investigated the sublimation thermodynamics of this compound []. Using the Knudsen mass-loss effusion technique, they determined the compound's vapor pressure at various temperatures. This data allowed them to calculate key thermodynamic parameters, including the standard molar enthalpy, entropy, and Gibbs energy of sublimation at 298.15 K. Understanding these properties is crucial for processes involving phase transitions, such as purification and deposition.

Q3: Can this compound be used to synthesize other valuable compounds?

A: Research suggests that this compound can serve as a starting material for synthesizing benzoxazinones []. By reacting it with 2,3,4,5,6-pentafluoro-benzaldehyde, researchers achieved nearly quantitative formation of 5-methyl-2-(perfluorophenyl)-1,2-dihydro-4H-benzo[d][1,3]oxazin-4-one. The study explored the reaction mechanism using various spectroscopic techniques and DFT calculations, highlighting the crucial role of hydrogen bonding in directing the reaction pathway towards benzoxazinone formation. This approach provides a potentially valuable alternative to traditional metal-catalyzed methods for synthesizing these important compounds.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.